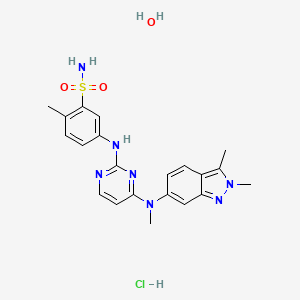
Pazopanib hydrochloride monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), making it a valuable compound in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate involves multiple steps. The process typically starts with the preparation of the indazole derivative, followed by the formation of the pyrimidine ring. The final step involves the sulfonamide formation and hydrochloride salt addition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties .
科学的研究の応用
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential in cancer therapy due to its VEGFR inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The compound exerts its effects primarily by inhibiting VEGFR, which plays a crucial role in angiogenesis (formation of new blood vessels). By blocking this pathway, the compound can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. The molecular targets include VEGFR-1, VEGFR-2, and VEGFR-3, and the pathways involved are critical for cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pazopanib: Another VEGFR inhibitor with a similar structure but different substituents.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with applications in cancer therapy.
Sorafenib: Inhibits multiple kinases, including VEGFR, and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma
Uniqueness
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate stands out due to its specific structural features that confer high selectivity and potency towards VEGFR. Its unique combination of functional groups enhances its pharmacokinetic properties, making it a promising candidate for further development .
特性
CAS番号 |
635702-66-8 |
|---|---|
分子式 |
C21H26ClN7O3S |
分子量 |
492.0 g/mol |
IUPAC名 |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrate;hydrochloride |
InChI |
InChI=1S/C21H23N7O2S.ClH.H2O/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H;1H2 |
InChIキー |
RGKFSIOGIJNWPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


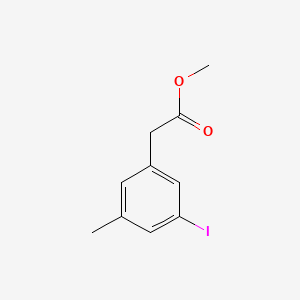
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)

![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
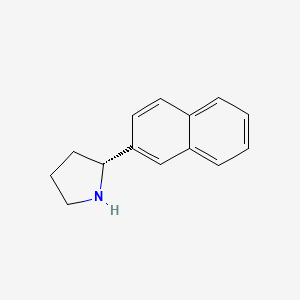
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
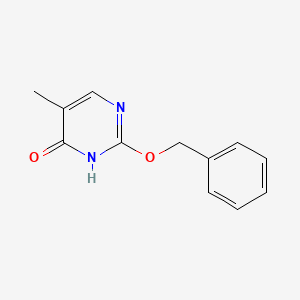
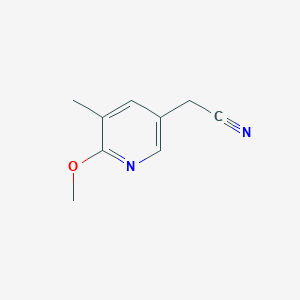
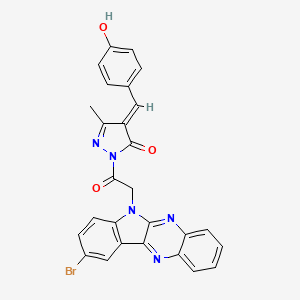
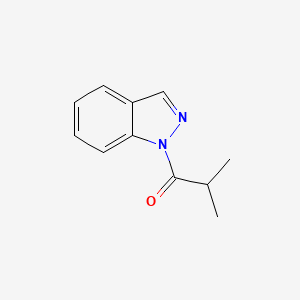
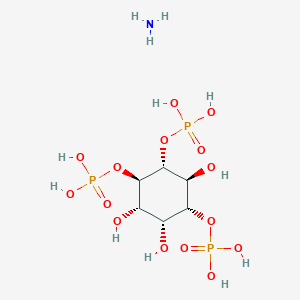
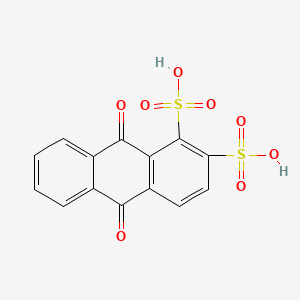
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
